molecular formula C14H20N2O3 B1519722 tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate CAS No. 1045855-19-3

tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

Cat. No. B1519722
CAS RN: 1045855-19-3
M. Wt: 264.32 g/mol
InChI Key: QYTKKHXFJPMETM-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate (TB5MNDC) is a synthetic organic compound that has been studied for its potential applications in scientific research. TB5MNDC is a member of the class of compounds known as naphthyridines, which are characterized by having a fused ring structure consisting of two benzene rings and a pyridine ring. TB5MNDC has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Capillary Gas Chromatography of Derivatives

A method using capillary gas-chromatography for the simultaneous determination of the tert-butyldimethylsilyl derivatives of major catecholamine metabolites showcases the analytical application of tert-butyl derivatives in diagnostic and pharmacokinetic studies. This approach is valuable for diagnosing and monitoring patients with tumors and metabolic disorders characterized by altered metabolism of tyrosine and tryptophan (Muskiet et al., 1981).

Antibacterial Activity of Fluoronaphthyridines

Research on fluoronaphthyridines, which include modifications like the tert-butyl group, has led to the development of new antibacterial agents. A study focused on the synthesis and structure-activity relationships of these compounds, indicating their potential in creating improved therapeutic agents (Bouzard et al., 1992).

Synthesis and Characterization of Organic Compounds

The synthesis and characterization of complex organic molecules, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, highlight the utility of tert-butyl derivatives in organic chemistry. These compounds are analyzed for their molecular structure and properties, contributing to the fields of materials science and medicinal chemistry (Çolak et al., 2021).

Vesicle Formation from Amphiphilic Compounds

A study on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, where tert-butoxycarbonylamino groups play a crucial role, demonstrates the importance of tert-butyl derivatives in the development of nanomaterials and drug delivery systems. These findings reveal how structural factors, including tert-butyl groups, influence the self-assembly and properties of molecular systems (Xu et al., 2009).

properties

IUPAC Name

tert-butyl 5-methoxy-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-7-5-6-10-11(16)8-15-9-12(10)18-4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTKKHXFJPMETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670154
Record name tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

CAS RN

1045855-19-3
Record name 1,1-Dimethylethyl 3,4-dihydro-5-methoxy-1,7-naphthyridine-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045855-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
Reactant of Route 6
tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

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